4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid
4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
170950-54-6
VCID:
VC20950521
InChI:
InChI=1S/C17H12F2O3/c1-10(8-16(20)21)17(22)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9H,1,8H2,(H,20,21)
SMILES:
C=C(CC(=O)O)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F
Molecular Formula:
C17H12F2O3
Molecular Weight:
302.27 g/mol
4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid
CAS No.: 170950-54-6
Cat. No.: VC20950521
Molecular Formula: C17H12F2O3
Molecular Weight: 302.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170950-54-6 |
|---|---|
| Molecular Formula | C17H12F2O3 |
| Molecular Weight | 302.27 g/mol |
| IUPAC Name | 3-[4-(2,4-difluorophenyl)benzoyl]but-3-enoic acid |
| Standard InChI | InChI=1S/C17H12F2O3/c1-10(8-16(20)21)17(22)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9H,1,8H2,(H,20,21) |
| Standard InChI Key | IAYOGZUDBMKUQS-UHFFFAOYSA-N |
| SMILES | C=C(CC(=O)O)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
| Canonical SMILES | C=C(CC(=O)O)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator